molecular formula C24H24F2N4O2S B2960707 2-((2-fluorobenzyl)thio)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one CAS No. 1105245-36-0

2-((2-fluorobenzyl)thio)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

Cat. No. B2960707
CAS RN: 1105245-36-0
M. Wt: 470.54
InChI Key: PVIDNCKQOVXBIS-UHFFFAOYSA-N
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Description

2-((2-fluorobenzyl)thio)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C24H24F2N4O2S and its molecular weight is 470.54. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antifungal Applications

Research has demonstrated the synthesis of novel compounds, including derivatives of piperazine, which exhibit moderate to good activities against tested Gram-positive and Gram-negative bacterial strains as well as fungal strains. Such studies indicate the potential of fluoro-substituted compounds in contributing to antimicrobial and antifungal research, highlighting the importance of structural modifications to enhance bioactivity against various microbial pathogens (Jadhav et al., 2017).

Cancer Research

Certain fluoro-substituted compounds have been identified for their anti-proliferative activities against human cancer cell lines. For instance, derivatives incorporating the pyrimidine-piperazine scaffold have shown promising results in inhibiting the growth of breast cancer cells, suggesting the potential for these compounds in therapeutic applications targeting cancer (Parveen et al., 2017).

Antipsychotic Drug Development

Compounds with structural similarities to the specified chemical entity have been explored for their potential in antipsychotic drug development. Research into conformationally constrained butyrophenones, which share features with fluoro-substituted piperazines, has revealed their affinity for dopamine and serotonin receptors, indicating their potential utility in the treatment of psychiatric disorders (Raviña et al., 2000).

Neuropharmacology

The role of orexin-1 receptor mechanisms in compulsive food consumption provides insight into the broader applications of fluoro-substituted piperazines in neuropharmacological research. Compounds targeting these receptors have been evaluated for their effects on binge eating behaviors in rats, contributing to our understanding of compulsive eating disorders and potential therapeutic targets (Piccoli et al., 2012).

properties

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F2N4O2S/c1-16-18(23(32)28-24(27-16)33-15-17-6-2-3-7-19(17)25)14-22(31)30-12-10-29(11-13-30)21-9-5-4-8-20(21)26/h2-9H,10-15H2,1H3,(H,27,28,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIDNCKQOVXBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)SCC2=CC=CC=C2F)CC(=O)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-fluorobenzyl)thio)-5-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyrimidin-4(3H)-one

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